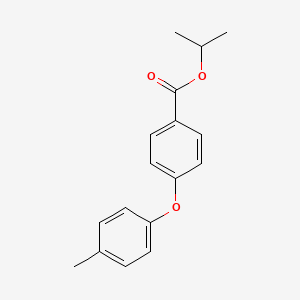
Propan-2-yl 4-(4-methylphenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-(4-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a propan-2-yl group and a 4-(4-methylphenoxy) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-methylphenoxy)benzoate typically involves the esterification of 4-(4-methylphenoxy)benzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(4-methylphenoxy)benzoic acid and propan-2-ol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 4-(4-methylphenoxy)benzoic acid and propan-2-ol.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Propan-2-yl 4-(4-methylphenoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-(4-methylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 4-hydroxybenzoate: Similar ester structure but with a hydroxy group instead of a methylphenoxy group.
Propan-2-yl 4-methoxybenzoate: Similar ester structure but with a methoxy group instead of a methylphenoxy group.
Propan-2-yl 4-chlorobenzoate: Similar ester structure but with a chloro group instead of a methylphenoxy group.
Uniqueness
Propan-2-yl 4-(4-methylphenoxy)benzoate is unique due to the presence of the 4-(4-methylphenoxy) substituent, which can impart distinct chemical and biological properties compared to other similar esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
propan-2-yl 4-(4-methylphenoxy)benzoate |
InChI |
InChI=1S/C17H18O3/c1-12(2)19-17(18)14-6-10-16(11-7-14)20-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
Clé InChI |
GPEWXIRVKSTQOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


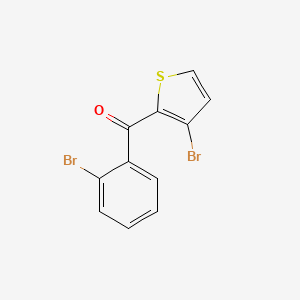


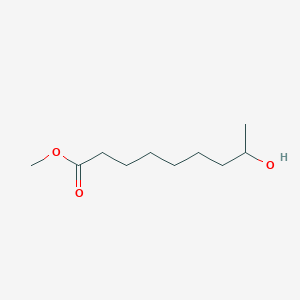

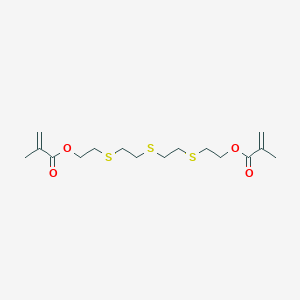
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
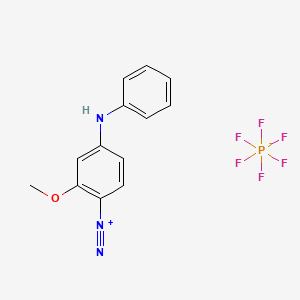
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
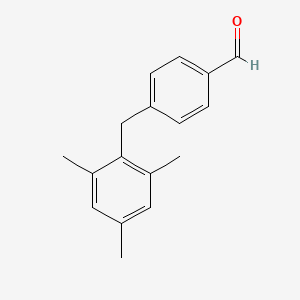
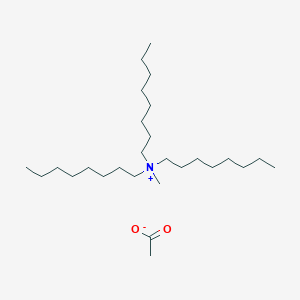
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile](/img/structure/B14138427.png)
